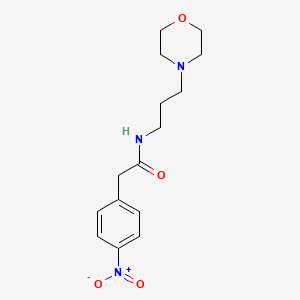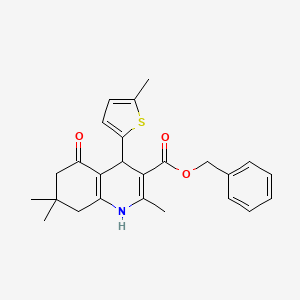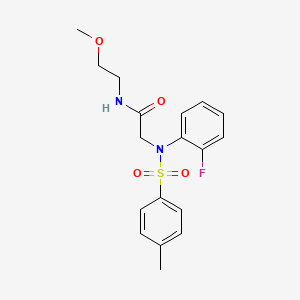
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide: is a synthetic organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloropropylamine with morpholine to form 3-(morpholin-4-yl)propylamine.
Acylation Reaction: The intermediate is then reacted with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide can undergo reduction to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: The major product is N-(3-morpholin-4-ylpropyl)-2-(4-aminophenyl)acetamide.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
- Used in the development of drug candidates targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
N-(3-morpholin-4-ylpropyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-morpholin-4-ylpropyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-15(12-13-2-4-14(5-3-13)18(20)21)16-6-1-7-17-8-10-22-11-9-17/h2-5H,1,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKNFIAABREKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5076100.png)

![N,2-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-furamide](/img/structure/B5076112.png)
![(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5076119.png)

![{2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B5076130.png)
![Benzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5076134.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5076146.png)
![N-(4-fluorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5076154.png)
![methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5076164.png)
![2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE](/img/structure/B5076176.png)
![N-(2-isopropylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5076191.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5076193.png)
